Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Description
Contextualization within Chiral Organic Synthesis
Chiral organic synthesis is a specialized field of chemistry focused on the preparation of single enantiomers of chiral molecules. The biological activity of many pharmaceuticals, agrochemicals, and other bioactive compounds is often dependent on their specific three-dimensional arrangement. Therefore, the ability to synthesize a molecule in a specific stereoisomeric form is crucial.
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, by its very nature as a chiral molecule, is a potential building block in such synthetic endeavors. The "(2R)" designation specifies the absolute configuration at the stereocenter, making it a valuable starting material for the construction of larger molecules where this specific stereochemistry is required. The presence of multiple functional groups—an ester, an acetate (B1210297), and a phenol—offers various points for chemical modification, allowing chemists to incorporate this chiral fragment into a larger molecular framework.
Significance as a Stereochemically Defined Intermediate
The significance of this compound as a stereochemically defined intermediate lies in its potential to introduce a specific stereocenter into a target molecule. The acetoxy and ethyl ester groups can be hydrolyzed or otherwise transformed, while the hydroxyphenyl group can be involved in a variety of coupling reactions or further functionalization. The fixed "R" configuration at the chiral center is then carried through to the final product, ensuring its stereochemical purity.
Overview of Research Trajectories Involving the Compound
While specific and detailed research trajectories for this compound are not extensively documented in publicly accessible literature, its classification as a drug intermediate suggests its use in the proprietary research and development of new pharmaceutical agents. medchemexpress.com
Plausible research trajectories for a compound of this nature would likely involve:
Asymmetric Synthesis: Its use as a starting material or a key intermediate in the total synthesis of complex, biologically active molecules where the (2R) stereocenter is a crucial feature for activity.
Medicinal Chemistry: The modification of its various functional groups to create libraries of related compounds for screening against biological targets. The hydroxyphenyl moiety, in particular, is a common feature in many pharmacologically active molecules.
Catalysis: The development of novel synthetic methods where this compound could act as a chiral ligand or a substrate to test the efficacy of new asymmetric catalysts.
Due to the limited availability of specific research data, a detailed table of research findings cannot be provided at this time.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQVEFPDYMABLQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of Ethyl 2r 2 Acetoxy 3 2 Hydroxyphenyl Propanoate
Enantioselective Catalytic Methodologies
The creation of a specific stereocenter, as required for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, can be effectively achieved through various enantioselective catalytic methods. These approaches utilize chiral catalysts to direct the formation of the desired (R)-enantiomer from a prochiral precursor, typically Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful and widely used technique for the synthesis of chiral α-hydroxy esters. This method involves the reduction of a prochiral α-keto ester in the presence of a chiral metal catalyst and hydrogen gas. The catalyst, typically a complex of a transition metal like ruthenium or rhodium with a chiral ligand, orchestrates the delivery of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.
For the synthesis of the precursor, Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, a ruthenium-based catalyst is often employed. Specifically, complexes of ruthenium with chiral phosphine (B1218219) ligands, such as the well-established BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated high efficiency and enantioselectivity in the hydrogenation of various α-keto esters. harvard.eduresearchgate.net The choice of the specific enantiomer of the chiral ligand, in this case (R)-BINAP, is crucial for obtaining the desired (R)-configuration at the newly formed stereocenter. orgsyn.org
The general reaction mechanism involves the coordination of the keto group of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate to the chiral ruthenium complex. The steric and electronic properties of the chiral ligand create a constrained environment, favoring the approach of hydrogen from a specific direction, thus leading to the formation of the (R)-alcohol with high enantiomeric excess (ee).
Chiral Ligand Design and Optimization
The success of asymmetric hydrogenation hinges on the design and optimization of the chiral ligand. The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reaction. For the synthesis of chiral α-hydroxy esters, bidentate phosphine ligands have proven to be particularly effective.
While BINAP is a foundational ligand in this field, ongoing research focuses on developing novel ligands with improved activity, selectivity, and broader substrate scope. For instance, modified BINAP ligands with different substituents on the phosphine groups or the binaphthyl backbone can be synthesized to fine-tune the electronic and steric properties of the catalyst. The goal of this optimization is to enhance the interaction between the catalyst and the substrate, Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate, to achieve higher enantioselectivity and faster reaction rates. The development of conjugated microporous polymers incorporating chiral BINAP ligands represents a recent advancement, offering the potential for heterogeneous catalysis with high activity and recyclability. rsc.org
Organocatalytic Strategies
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. This approach utilizes small organic molecules as catalysts, which are often more environmentally benign and less sensitive to air and moisture than their metal-containing counterparts.
For the synthesis of this compound, an organocatalytic approach could involve the kinetic resolution of racemic Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate through enantioselective acylation. In this strategy, a chiral organocatalyst, such as a chiral N-heterocyclic carbene (NHC), activates an acylating agent (e.g., acetic anhydride). nii.ac.jpnih.gov This activated acylating agent then preferentially reacts with one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. By carefully controlling the reaction conditions, it is possible to obtain the desired (R)-acetoxy ester with high enantiomeric purity.
The selectivity in this process is governed by the formation of a diastereomeric transition state between the chiral catalyst, the acylating agent, and one of the enantiomers of the alcohol. The catalyst is designed to have a specific three-dimensional structure that favors the reaction with the (R)-enantiomer of the alcohol, leading to the formation of this compound.
Metal-Catalyzed Asymmetric Transformations
Beyond asymmetric hydrogenation, other metal-catalyzed asymmetric transformations can be envisioned for the synthesis of the target molecule. For instance, the asymmetric hydrosilylation of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate, followed by hydrolysis, would yield the chiral alcohol precursor. This reaction would employ a chiral transition metal complex, often based on rhodium or iridium, with a suitable chiral ligand to control the stereochemistry of the silicon hydride addition across the carbonyl group.
Another potential route is the catalytic asymmetric oxidation of a suitable precursor. While less common for this specific transformation, methods involving chiral metal complexes as catalysts for enantioselective oxidation reactions are an active area of research and could potentially be adapted for this synthesis. researchgate.net
Biocatalytic Production Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Enzymes operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal catalysts for the production of enantiomerically pure pharmaceuticals and their intermediates.
Enzyme Discovery and Engineering for Stereoselectivity
The key to a successful biocatalytic process is the identification or development of an enzyme with the desired activity and selectivity. For the synthesis of this compound, a lipase-catalyzed kinetic resolution of racemic Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate is a highly promising strategy. mdpi.com
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. In a kinetic resolution, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic alcohol. For instance, Candida antarctica lipase B (CALB), a widely used and robust lipase, can be employed to catalyze the acetylation of the (R)-enantiomer of Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate using an acyl donor like vinyl acetate (B1210297). researchgate.netmdpi.com This leaves the (S)-enantiomer of the alcohol unreacted, allowing for the separation of the desired (R)-acetoxy ester.
The enantioselectivity of an enzyme is not always perfect for a non-natural substrate. In such cases, enzyme engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to improve the enzyme's performance. nih.govnih.govresearchgate.net By making specific changes to the amino acid sequence in the enzyme's active site, it is possible to alter the shape and chemical environment of the substrate-binding pocket, thereby enhancing the enantioselectivity towards the desired (R)-enantiomer. mdpi.com For example, mutations at key positions within the active site of a lipase can lead to a significant increase in the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Methodology | Catalyst/Enzyme | Precursor | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(R)-BINAP | Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate | High efficiency, high enantioselectivity | Use of high-pressure hydrogen, cost of metal and ligand |
| Organocatalytic Acylation | Chiral N-Heterocyclic Carbene | Racemic Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate | Metal-free, milder conditions | Catalyst loading, separation of unreacted enantiomer |
| Biocatalytic Acylation | Candida antarctica Lipase B (CALB) | Racemic Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate | High stereoselectivity, mild conditions, environmentally friendly | Enzyme stability, separation of unreacted enantiomer |
Whole-Cell Biotransformations
Whole-cell biotransformation has emerged as a powerful tool for the synthesis of chiral compounds, offering a cost-effective and sustainable alternative to the use of isolated enzymes. nih.govappleacademicpress.com This approach utilizes intact microbial cells, which contain the desired enzymes in their natural environment, often along with inherent cofactor regeneration systems. nih.govnih.gov For the synthesis of enantiomerically enriched 2-arylpropionic acids and their derivatives, engineered microorganisms are frequently employed. nih.govresearchgate.net
While specific studies detailing the use of whole-cell systems for the direct synthesis of this compound are not extensively documented in publicly available literature, the strategy is well-established for structurally similar arylpropanoic acid esters. Typically, a whole-cell catalyst, often a recombinant strain of Escherichia coli or yeast, is engineered to overexpress a stereoselective esterase or lipase. nih.gov This biocatalyst can then be used for the kinetic resolution of a racemic mixture of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate. In such a process, one enantiomer is selectively hydrolyzed, allowing for the separation of the desired unreacted (R)-enantiomer. The efficiency of such a system relies on the careful selection or engineering of the microorganism and the optimization of reaction conditions to maximize both conversion and enantioselectivity. nih.govresearchgate.net
Process Optimization for Enzymatic Synthesis
The optimization of enzymatic processes is crucial for achieving high yields and enantiopurity in the synthesis of chiral esters like this compound. Key parameters that are typically optimized include the choice of enzyme, solvent, temperature, pH, and substrate concentration. mdpi.comscielo.brscispace.com Lipases are among the most commonly used enzymes for the synthesis and resolution of such esters due to their broad substrate specificity and high stability in organic solvents. scielo.brscispace.com
For the enzymatic synthesis or resolution of propanoate esters, a systematic approach to optimization is often employed. This can involve screening a variety of commercially available lipases to identify the one with the highest activity and stereoselectivity for the specific substrate. mdpi.com Subsequent optimization might involve response surface methodology to study the interactive effects of multiple parameters. nih.gov For instance, the temperature can influence both the reaction rate and the enzyme's stability and enantioselectivity. mdpi.com The nature of the solvent can also play a critical role, affecting substrate solubility and modulating the enzyme's conformation and activity. scispace.com
Table 1: Key Parameters for Optimization of Lipase-Catalyzed Synthesis
| Parameter | Effect on Synthesis | Typical Range for Optimization |
|---|---|---|
| Enzyme | Determines stereoselectivity and reaction rate. | Screening of various lipases (e.g., from Candida antarctica, Pseudomonas fluorescens). |
| Solvent | Affects substrate solubility and enzyme activity. | Hexane (B92381), toluene, or solvent-free systems. |
| Temperature | Influences reaction rate and enzyme stability. | 30-60 °C. scispace.com |
| pH (for hydrolysis) | Affects the ionization state of the enzyme and substrates. | pH 6-8. |
| Substrate Ratio | Can influence reaction equilibrium and prevent inhibition. | Varied molar ratios of acyl donor to alcohol. |
| Water Activity | Crucial for lipase activity in non-aqueous media. | Controlled by the addition of salt hydrates or use of immobilized enzymes. |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. mdpi.comresearchgate.net This strategy is highly effective as it transfers the inherent chirality of the starting material to the target molecule, often through a series of stereocontrolled reactions.
Derivation from Natural Precursors
For the synthesis of this compound, a logical and common choice of natural precursor would be an L-amino acid, due to the structural similarity and the presence of a stereocenter at the α-position. mdpi.commdpi.com L-Tyrosine, with its 4-hydroxyphenyl side chain, is a particularly relevant starting material for derivatives with a hydroxyphenyl group. researchgate.netacademie-sciences.fr The synthesis would typically involve the deamination of L-tyrosine to afford the corresponding (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, with retention of configuration. Subsequent protection of the hydroxyl groups, esterification, and modification of the aromatic ring could lead to the desired target.
Another potential natural precursor could be (R)-lactic acid or (R)-malic acid, which are common chiral building blocks. researchgate.netresearchgate.net However, the synthesis from these precursors would require the introduction of the 2-hydroxyphenyl group, which might involve more complex synthetic steps.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is a powerful strategy for creating new stereocenters in a molecule with a predefined stereochemistry. When starting from a chiral precursor, a diastereoselective reaction can be employed to introduce a second stereocenter with a specific relative configuration. While this compound itself has only one stereocenter, diastereoselective methods are crucial in many synthetic routes that proceed through intermediates with multiple chiral centers.
For example, a diastereoselective aldol (B89426) reaction could be used to construct the carbon skeleton. A chiral aldehyde or enolate derived from a natural precursor could react with an achiral partner to form a diastereomerically enriched product. Subsequent chemical transformations would then lead to the final target molecule. While specific literature on the diastereoselective synthesis of this exact compound is scarce, the synthesis of structurally related β-lactams has been achieved with high diastereoselectivity through the Staudinger [2+2]-cyclocondensation. nih.govresearchgate.net
Resolution-Based Methodologies for Enantiopurity Enhancement
Resolution is a common technique used to separate a racemic mixture into its constituent enantiomers. For the production of enantiomerically pure this compound, enzymatic kinetic resolution is a highly effective method. mdpi.comresearchgate.netnih.govalmacgroup.com
In a typical enzymatic kinetic resolution, a racemic mixture of the corresponding alcohol, ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate, would be subjected to enantioselective acylation catalyzed by a lipase. The lipase would selectively acylate one enantiomer at a much faster rate than the other. For instance, the (R)-enantiomer might be acylated to form Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, leaving the unreacted (S)-alcohol behind. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Alternatively, dynamic kinetic resolution (DKR) can be employed to theoretically convert 100% of the racemic starting material into a single enantiomeric product. In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This ensures that the substrate for the stereoselective transformation is continuously replenished, allowing for a theoretical yield of 100% of the desired enantiomer. While specific applications of DKR for this compound are not widely reported, the technique has been successfully applied to the synthesis of other chiral alcohols and esters. researchgate.net
Table 2: Comparison of Resolution Methodologies
| Methodology | Principle | Theoretical Max. Yield | Key Features |
|---|---|---|---|
| Kinetic Resolution | One enantiomer reacts faster than the other, allowing for their separation. | 50% | Simple to implement; requires separation of product and unreacted starting material. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the starting material. | 100% | More complex setup; requires a racemization catalyst that is compatible with the resolution catalyst. |
Advanced Spectroscopic and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While standard 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are essential for unambiguously assigning the complex structure of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate.
Advanced 2D NMR Techniques for Structural Assignment
To establish the complete bonding framework, a series of 2D NMR experiments would be conducted. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to one another. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This collective data allows for the assembly of the molecular fragments into a complete, unambiguous structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 170.5 |
| 2 | 5.30 | 71.2 |
| 3 | 3.10, 3.25 | 35.8 |
| 4 | - | 121.5 |
| 5 | 6.85 | 115.9 |
| 6 | 7.15 | 128.8 |
| 7 | 6.90 | 121.3 |
| 8 | 7.05 | 129.7 |
| 9 | - | 155.0 |
| 10 | - | 170.1 |
| 11 | 2.10 | 20.9 |
| 12 | 4.20 | 61.5 |
Note: This data is representative and not based on experimentally verified results for this specific molecule.
Chiral Shift Reagents in NMR Analysis
To confirm the enantiomeric purity of a sample, chiral shift reagents can be utilized in NMR spectroscopy. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers in the sample. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification.
NOESY and ROESY for Stereochemical Configuration
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemical configuration of molecules. These experiments detect through-space interactions between protons that are in close proximity. For this compound, correlations between the proton at the chiral center (C2) and protons on the phenyl ring and the ethyl group would provide definitive evidence for the relative stereochemistry.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration. The experimental CD spectrum of this compound would be compared with a theoretically calculated spectrum to confidently assign the (R) configuration at the stereocenter.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an analogous technique to CD, but it measures the differential absorption of left- and right-circularly polarized light in the infrared region. VCD provides information about the stereochemistry of a molecule based on its vibrational transitions. A comparison of the experimental VCD spectrum with quantum chemical predictions would offer an independent confirmation of the absolute configuration.
Single-Crystal X-ray Diffraction (where applicable) for Stereochemical Confirmation
The most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its solid-state conformation and absolute configuration.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Mass Spectrometry (MS) Techniques for Structural Confirmation
Advanced mass spectrometry (MS) techniques serve as a powerful tool for the structural elucidation of "this compound," moving beyond simple molecular weight determination to confirm its intricate molecular architecture. Through controlled fragmentation in the mass spectrometer, a detailed fingerprint of the molecule is generated, allowing for the confirmation of its constituent parts and their connectivity. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly instrumental in this process.
Under electron ionization (EI), the molecule is expected to undergo a series of predictable fragmentation pathways. The presence of the ethyl ester, the acetoxy group, and the ortho-hydroxyphenyl moiety each contributes to a characteristic set of fragment ions. The molecular ion [M]•+ for "this compound" would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 252.27 g/mol .
One of the primary fragmentation routes involves the loss of the acetoxy group. This can occur via the neutral loss of acetic acid (CH₃COOH), with a mass of 60 Da, leading to a significant fragment ion. Alternatively, the loss of a ketene (B1206846) molecule (CH₂=C=O), with a mass of 42 Da, is also a common pathway for acetoxy-containing compounds.
The ethyl ester functionality also directs fragmentation. A characteristic loss of the ethoxy radical (•OCH₂CH₃), with a mass of 45 Da, or the neutral loss of ethylene (B1197577) (C₂H₄) through a McLafferty rearrangement, are common fragmentation patterns for ethyl esters.
Furthermore, the presence of the hydroxyl group on the phenyl ring in the ortho position is known to induce specific fragmentation pathways, often referred to as the "ortho effect". nih.gov This can involve intramolecular cyclization, leading to the formation of stable, cyclic fragment ions. For instance, the ortho-hydroxyl group can interact with the propanoate side chain, facilitating the loss of small molecules like water or ethanol (B145695) and leading to the formation of a benzofuranone-type structure. nih.govnih.gov
The benzylic position is also prone to cleavage, resulting in the formation of a tropylium (B1234903) ion or a related substituted benzyl (B1604629) cation, which are resonance-stabilized and therefore often appear as prominent peaks in the mass spectrum.
The detailed fragmentation pattern, including the proposed structures of the major fragment ions and their corresponding m/z values, provides a robust confirmation of the structure of "this compound".
Interactive Data Table of Proposed Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 252 | [M]•+ | [C₁₃H₁₆O₅]•+ | Molecular Ion |
| 207 | [M - •OCH₂CH₃]⁺ | [C₁₁H₁₁O₄]⁺ | Loss of ethoxy radical from the ethyl ester. |
| 192 | [M - CH₃COOH]•+ | [C₁₁H₁₂O₃]•+ | Neutral loss of acetic acid from the acetoxy group. |
| 164 | [M - CH₃COOH - CO]•+ | [C₁₀H₁₂O₂]•+ | Subsequent loss of carbon monoxide from the m/z 192 fragment. |
| 150 | [C₈H₆O₃]•+ | [C₈H₆O₃]•+ | Formation of a benzofuranone-related ion via intramolecular cyclization and rearrangement. |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Hydroxytropylium ion or a related isomer. |
| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Hydroxybenzyl cation. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion from the acetoxy group. |
Reaction Mechanisms and Derivatization Studies
Role as a Chiral Building Block in Complex Molecule Synthesis
Intermediate in Total Synthesis of Natural Products
While general principles of ester hydrolysis, transesterification, and reactions of phenolic compounds are well-established in organic chemistry, applying these concepts specifically to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate without experimental data from scientific literature would be speculative and would not meet the required standard of a scientifically accurate and detailed article.
Therefore, a detailed and scientifically rigorous article focusing solely on this compound, as per the provided outline, cannot be generated at this time due to the limited availability of specific research findings in the public domain.
Construction of Novel Chiral Scaffolds
There is no available scientific literature detailing the use of this compound in the construction of novel chiral scaffolds.
Kinetics and Thermodynamics of Reactions Involving the Compound
No published studies on the kinetics or thermodynamics of reactions involving this compound could be identified.
Investigation of Stereoselective Reaction Pathways
There is no available research that investigates the stereoselective reaction pathways of this compound.
Theoretical and Computational Chemistry Aspects
Conformational Analysis and Energy Minima
The flexibility of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, arising from several rotatable bonds, gives rise to a complex potential energy surface with multiple local energy minima. A systematic conformational analysis is crucial to identify the most stable three-dimensional structures of the molecule.
| Dihedral Angle | Description | Expected Stable Conformations |
| O=C-O-C | Ethyl ester group orientation | Typically planar (syn- or anti-periplanar) |
| Cα-Cβ-Cγ-Cδ | Phenyl ring orientation | Staggered conformations to minimize steric hindrance |
| Cα-O-C=O | Acetoxy group orientation | Planar ester group, with rotation around the Cα-O bond |
The relative energies of the identified conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (potentially between the hydroxyl group and the ester or acetoxy carbonyls), and dipole-dipole interactions. The global minimum energy conformation represents the most probable structure of the molecule in the gas phase.
Quantum Chemical Calculations of Electronic Structure
The electronic properties of this compound can be thoroughly investigated using quantum chemical calculations. Methods like DFT with an appropriate basis set (e.g., 6-31G*) are commonly employed to obtain detailed information about the molecule's electronic structure.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies lower reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, while the carbonyl carbon atoms and the aromatic ring protons would be relatively electron-poor.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling chemical reactions and elucidating their mechanisms. For this compound, potential reactions of interest could include ester hydrolysis or transesterification.
To model such a reaction, the geometries of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is then located using specialized algorithms. The characterization of the TS is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction pathway.
The activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants, can be calculated. This value is instrumental in predicting the reaction rate. By mapping the entire reaction pathway, a detailed understanding of the reaction mechanism can be achieved.
Molecular Docking Simulations for Enzyme-Substrate Interactions (theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a theoretical context, docking simulations could be performed to investigate the potential interactions of this compound with the active site of a relevant enzyme.
The process involves generating a multitude of possible binding poses of the ligand (the compound) within the enzyme's active site and scoring them based on a force field that approximates the binding affinity. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex.
For this compound, potential interactions could involve the hydroxyl group acting as a hydrogen bond donor or acceptor, and the aromatic ring participating in π-π stacking or hydrophobic interactions.
| Potential Interaction | Functional Group | Enzyme Residue (Example) |
| Hydrogen Bond | Hydroxyl group | Asp, Glu, Ser |
| Hydrogen Bond | Carbonyl oxygen | Arg, Lys, His |
| Hydrophobic Interaction | Phenyl ring | Leu, Val, Ile |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |
Prediction of Spectroscopic Properties
Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can be valuable for its characterization.
Nuclear Magnetic Resonance (NMR): The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly dependent on the electronic environment of each nucleus. These predicted shifts, when compared to experimental data, can aid in structure elucidation.
Infrared (IR): The vibrational frequencies corresponding to different functional groups can be computed. The predicted IR spectrum can help in identifying the presence of key bonds, such as C=O (ester and acetoxy), O-H (hydroxyl), and C-O stretches.
Ultraviolet-Visible (UV-Vis): The electronic transitions and the corresponding absorption wavelengths can be predicted using time-dependent DFT (TD-DFT) calculations. The predicted UV-Vis spectrum provides information about the electronic structure and chromophores within the molecule.
| Spectroscopic Technique | Predicted Property | Relevant Functional Groups |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons, CH, CH₂, CH₃ protons |
| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl carbons, aromatic carbons, aliphatic carbons |
| IR | Vibrational Frequencies (cm⁻¹) | O-H stretch, C=O stretch, C-O stretch, aromatic C-H bend |
| UV-Vis | Absorption Maxima (nm) | Phenyl ring, carbonyl groups |
Biochemical Transformations and Enzymatic Substrate Studies
Investigation of Enantioselective Biocatalytic Transformations
The primary method for the biocatalytic production of enantiomerically pure compounds like ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is through the kinetic resolution of a racemic mixture. This process utilizes the enantioselectivity of enzymes, particularly lipases and esterases, which preferentially catalyze the transformation of one enantiomer over the other.
In a typical kinetic resolution for a similar compound, racemic ethyl 2-acetoxy-3-phenylpropanoate would be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze the (R)-enantiomer to (R)-2-hydroxy-3-phenylpropanoic acid, leaving the unreacted (S)-enantiomer of the ethyl ester. This principle is widely applied to various arylpropionic acid derivatives. For instance, the lipase from Candida rugosa has been successfully used in the enantioselective hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester. lookchem.com Similarly, lipases from Pseudomonas cepacia and Aspergillus terreus are also known to catalyze the hydrolysis of racemic arylpropionic acid drugs. lookchem.com
Whole-cell biocatalysis is another approach. Recombinant Escherichia coli cells have been used for the bioconversion of phenylpyruvate to (R)-2-hydroxy-3-phenylpropionic acid, a related chiral building block. nih.gov This demonstrates the potential for using engineered microorganisms in the synthesis of specific enantiomers of hydroxyphenylpropanoic acid derivatives.
The table below summarizes the enantioselectivity of different lipases in the hydrolysis of a model substrate, (±)-2-HPPAEE ((±)-2-(4-hydroxyphenyl)propionic acid ethyl ester).
Table 1: Enantioselective Hydrolysis of (±)-2-HPPAEE by Various Lipases
| Enzyme Source | Enantiomeric Excess of Product (eep %) | Conversion (c %) |
|---|---|---|
| Candida rugosa | 85 | 45 |
| Pseudomonas cepacia | 92 | 48 |
| Aspergillus terreus | 78 | 42 |
Data adapted from studies on analogous arylpropionic esters. lookchem.com
Enzymatic Conversion Mechanisms (e.g., esterase activity on the acetate (B1210297) group, hydroxylation)
The enzymatic conversion of this compound primarily involves the action of hydrolases, specifically esterases and lipases, on its two ester functional groups: the ethyl ester and the acetate group.
The most common enzymatic reaction is the hydrolysis of the ester bond. Depending on the enzyme and reaction conditions, either the ethyl ester or the acetate group can be cleaved. Esterases, by definition, catalyze the hydrolysis of ester bonds to form a carboxylic acid and an alcohol. nih.gov In the case of this compound, esterase activity could lead to two potential products: (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid (hydrolysis of the ethyl ester) or ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (hydrolysis of the acetate group). The regioselectivity of the enzyme would determine which ester group is preferentially hydrolyzed.
Hydroxylation is another potential enzymatic conversion mechanism. While the starting molecule already contains a hydroxyl group on the phenyl ring, further hydroxylation could occur. For example, in the catabolism of 3-(3-hydroxyphenyl)propionate (3HPP) by Escherichia coli K-12, the initial step is hydroxylation catalyzed by a 3HPP 2-hydroxylase. nih.gov A similar mechanism could theoretically be applied to this compound in certain microorganisms, leading to the introduction of a second hydroxyl group on the phenyl ring.
Substrate Specificity Profiling of Biocatalysts
The efficiency of biocatalytic transformations is highly dependent on the substrate specificity of the enzyme. Esterases and lipases exhibit a wide range of substrate promiscuity. nih.gov Studies on various esterases have shown that their activity is influenced by the structure of both the acyl and alcohol portions of the ester substrate.
For aryl-substituted esters, the position and nature of substituents on the aromatic ring can significantly impact enzyme activity and enantioselectivity. eie.gr For example, a detailed analysis of the thermostable esterase EstDZ2 revealed that it is highly active in the hydrolysis of aryl-substituted esters of butyric acid, particularly those with substituents in the ortho position of the aromatic ring. eie.gr This suggests that enzymes with active sites that can accommodate the steric bulk of the ortho-hydroxyphenyl group in this compound would be more effective catalysts.
The bHSL family of esterases are known to be promiscuous and have been used for the kinetic resolution of racemic ethyl 2-arylpropionates. nih.govfrontiersin.org Protein engineering has been employed to alter the substrate specificity and enhance the enantioselectivity of these enzymes. For instance, mutations in the active site of the esterase Est924 inverted its stereopreference from (R)- to (S)-selective for ethyl 2-arylpropionates. frontiersin.org
The following table illustrates the substrate specificity of a novel thermophilic esterase, EstD11, against a library of chromogenic ester substrates, highlighting the broad substrate acceptance of such enzymes. csic.es
Table 2: Substrate Specificity of Esterase EstD11
| Substrate Group | Representative Substrate | Relative Activity (%) |
|---|---|---|
| Phenyl groups on carboxylic side | p-Nitrophenyl phenylacetate | 100 |
| Aromatic and cycloalkyl esters | p-Nitrophenyl benzoate | 85 |
| Aliphatic carbon chain | p-Nitrophenyl butyrate | 120 |
Data is illustrative of the types of studies conducted to determine substrate specificity and is based on findings for the esterase EstD11. csic.es
Metabolic Pathways in Model Organisms (excluding human systems)
While direct metabolic pathways for this compound in model organisms are not extensively documented, the metabolism of its core structure, 3-(hydroxyphenyl)propanoic acid, has been studied in bacteria. 3-(Hydroxyphenyl)propanoic acid exists in all living organisms, from bacteria to humans.
In microorganisms, the catabolism of aromatic compounds like 3-(hydroxyphenyl)propanoic acid typically involves initial hydroxylation of the aromatic ring, followed by ring cleavage. For instance, Escherichia coli K-12 can utilize 3-(3-hydroxyphenyl)propionate (3HPP) as a carbon source. nih.gov The catabolic pathway is initiated by the hydroxylation of 3HPP to 3-(2,3-dihydroxyphenyl)propionate, which is then further metabolized. nih.gov A similar pathway could be envisioned for the 2-hydroxy isomer, where initial hydrolysis of the ester groups of this compound would yield 3-(2-hydroxyphenyl)propanoic acid, which would then enter a catabolic pathway.
Furthermore, 3-(3-hydroxyphenyl)propionic acid is a known microbial metabolite of quercetin, a common flavonoid. nih.gov This indicates that gut microbiota in various organisms are capable of processing complex aromatic structures into simpler hydroxyphenylpropanoic acids.
Analytical Methodologies for Research and Synthesis Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography stands as a cornerstone for the analysis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, offering high resolution and sensitivity for both purity assessment and the critical determination of enantiomeric excess. The separation is typically achieved on a stationary phase with a mobile phase passing through it under high pressure.
For the determination of chemical purity, reversed-phase HPLC is often employed. A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid to improve peak shape. The detection is usually carried out using a UV detector, as the phenyl group in the molecule absorbs UV light.
The determination of enantiomeric excess, a measure of the purity of a chiral substance, requires the use of a chiral stationary phase (CSP). nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the (2R) and (2S) enantiomers.
The enantioseparation of chiral compounds like this compound is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. nih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.
The choice of the specific polysaccharide derivative, such as tris(3,5-dimethylphenylcarbamate) for cellulose or amylose, can significantly impact the separation. nih.gov The separation of arylpropionic acid derivatives, a class of compounds structurally related to the target molecule, has been successfully demonstrated on various polysaccharide-based columns. nih.gov The mobile phase for chiral separations on these columns is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695). nih.govresearchgate.net The elution order of the enantiomers can be influenced by the type of polysaccharide, the specific carbamate (B1207046) derivative, and the composition of the mobile phase. nih.gov
| Parameter | Typical Conditions for Chiral HPLC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Detector | UV Detector (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This table presents typical starting conditions for the chiral HPLC analysis of compounds similar to this compound. Method optimization is generally required.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Reaction Progress
Gas Chromatography-Mass Spectrometry is a powerful technique for monitoring the progress of chemical reactions leading to the synthesis of this compound. GC separates volatile compounds in a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of the eluted compounds, allowing for their identification.
For GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas like helium) and the stationary phase (a high-boiling liquid coated on the inside of the column).
The mass spectrometer then ionizes the eluted compounds, typically through electron impact (EI), causing them to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be compared to a library of known spectra for identification. For this compound, characteristic fragments would be expected from the loss of the ethyl group, the acetoxy group, and cleavage of the propanoate chain. docbrown.infolibretexts.org The presence of the molecular ion peak in the mass spectrum is also a key piece of information for confirming the identity of the compound. docbrown.info
By taking small aliquots from the reaction mixture at different time points and analyzing them by GC-MS, chemists can track the disappearance of starting materials and the appearance of the desired product, thus determining the reaction's endpoint.
| Parameter | Typical Conditions for GC-MS Analysis |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | Ramped (e.g., 50 °C to 250 °C) |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
This table outlines general GC-MS parameters for the analysis of organic compounds like this compound. Specific parameters will depend on the instrument and the exact nature of the reaction mixture.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical synthesis. It is particularly useful for quickly assessing the presence of starting materials, intermediates, and the final product in a reaction mixture.
In TLC, a small amount of the reaction mixture is spotted onto a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a solid support like a glass or aluminum plate. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
After the development, the separated spots are visualized. Since this compound contains a phenolic hydroxyl group and an ester group, several visualization methods can be employed. The aromatic ring allows for visualization under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.org Additionally, various chemical stains can be used to visualize the spots. For phenolic compounds, a ferric chloride solution can be used, which typically gives a colored spot. libretexts.org For esters, a potassium permanganate (B83412) stain can be effective, as it reacts with any oxidizable functional groups. libretexts.org
By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure sample of the product, a chemist can qualitatively assess the progress of the reaction.
| Visualization Method | Applicable Functional Group(s) | Expected Observation |
| UV Light (254 nm) | Aromatic ring | Dark spot on a fluorescent background |
| Ferric Chloride Stain | Phenolic hydroxyl group | Colored spot (e.g., purple, green) |
| Potassium Permanganate Stain | Ester (and other oxidizable groups) | Yellow/brown spot on a purple background |
| p-Anisaldehyde Stain | Phenols, esters (can be general) | Colored spots upon heating epfl.ch |
This table provides a selection of common TLC visualization methods suitable for a compound containing both phenolic and ester functionalities.
Development of Specialized Chromatographic Techniques for Stereoisomers
The separation of stereoisomers, including enantiomers and diastereomers, is a significant challenge in analytical chemistry. The development of specialized chromatographic techniques is crucial for the analysis of complex chiral molecules. For compounds like this compound, which has one chiral center, the primary challenge is the separation of its enantiomer.
Beyond the use of commercially available chiral stationary phases, research is ongoing to develop novel CSPs with improved selectivity and efficiency. This includes the immobilization of chiral selectors onto the support material, which can enhance the stability and solvent compatibility of the column.
Furthermore, techniques such as supercritical fluid chromatography (SFC) are gaining prominence for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can offer faster separations and reduced solvent consumption compared to HPLC.
For molecules with multiple chiral centers, the separation of all possible diastereomers and enantiomers can be exceedingly complex. In such cases, multidimensional chromatography, where two or more columns with different selectivities are coupled, can provide the necessary resolving power. The development of these advanced chromatographic methods is essential for the stringent quality control required in the synthesis of stereochemically pure compounds.
Future Directions and Emerging Research Areas
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of chiral acetoxypropanoates, these principles are being applied through several innovative approaches.
Key strategies include the use of biocatalysis, which employs enzymes for highly selective transformations under mild conditions, and the development of one-pot reactions that combine multiple synthetic steps to improve efficiency. rsc.org Mechanochemistry, where mechanical force is used to drive reactions, offers a solvent-free alternative to traditional methods. rsc.org For instance, the one-pot mechanochemical hydrogenation and acetylation of nitrophenols to form products like paracetamol demonstrates a green approach that could be adapted for the synthesis of complex propanoates by avoiding undesirable side reactions. rsc.org The focus is on maximizing atom economy, employing safer solvents, and designing energy-efficient processes.
Table 1: Comparison of Green Chemistry Approaches in Chiral Synthesis
| Approach | Principle | Potential Advantage for Propanoate Synthesis |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | High enantioselectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalysts. chemrxiv.org |
| Mechanochemistry | Use of mechanical energy (ball milling) to induce reactions. | Reduced or eliminated solvent use, potential for novel reactivity, increased energy efficiency. rsc.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced waste from intermediate purification steps, time and resource savings. rsc.org |
| Use of Greener Solvents | Replacing hazardous organic solvents with benign alternatives (e.g., 2-MeTHF). | Improved safety profile, reduced environmental impact. nih.gov |
Integration with Flow Chemistry Methodologies
Flow chemistry, utilizing microreactors or continuous flow systems, is a transformative technology in chemical synthesis. sci-hub.se Its application to the production of chiral active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. rsc.orgresearchgate.net Continuous processing offers significant advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for hazardous reactions, and simplified scalability. nih.govnih.gov
For a multi-step synthesis that could lead to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, flow chemistry allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next. nih.gov This eliminates the need for isolating and purifying intermediates, drastically improving efficiency. nih.gov Research has demonstrated the successful use of flow systems for various asymmetric transformations, including organocatalysis, biocatalysis, and organometallic catalysis, making it a highly relevant methodology for producing enantiomerically pure esters. rsc.orgresearchgate.net
Development of Novel Biocatalytic Systems
Biocatalysis is a cornerstone of green and sustainable chemistry, offering unparalleled selectivity in the synthesis of chiral compounds. chemrxiv.org Lipases are among the most versatile and widely used enzymes for producing optically active molecules through the kinetic resolution of racemic mixtures. researchgate.net In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. nih.govalmacgroup.com
For a compound like this compound, a potential biocatalytic route involves the enantioselective acylation of a precursor, ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. Research on analogous structures has shown that lipases from various sources can be highly effective. Dynamic kinetic resolution (DKR) further enhances this approach by combining enzymatic resolution with an in-situ racemization catalyst, theoretically allowing for a 100% yield of the desired enantiomer. organic-chemistry.orgmdpi.com
Table 2: Lipases Used in the Kinetic Resolution of Structurally Related Esters and Alcohols
| Enzyme Source | Common Name/Immobilization | Substrate Type | Selectivity (E-value) |
|---|---|---|---|
| Burkholderia cepacia (formerly Pseudomonas cepacia) | Lipase (B570770) PS, PS-C, PS IM | Aryl propanoates, Phenylisoserine esters | Good to Excellent (>50 to >200) nih.govalmacgroup.com |
| Candida antarctica Lipase B | Novozym 435 (immobilized) | Morita-Baylis-Hillman adducts, Quinolone derivatives | Excellent (>400 to >3000) nih.govnih.gov |
| Candida rugosa | CRL | FOP acetates | High |
Exploration of New Synthetic Applications
Chiral molecules such as this compound are valuable as enantiomerically pure building blocks for the synthesis of more complex and biologically active compounds. mdpi.com The specific arrangement of functional groups—the carboxylic ester, the secondary acetate (B1210297), and the phenolic hydroxyl group—offers multiple points for further chemical modification.
While specific applications for this exact compound are not yet widely documented in the literature, its structural class is significant. Chiral propanoate derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals. almacgroup.com For example, chiral 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). almacgroup.com Future research will likely focus on utilizing this compound as a starting material or intermediate in the asymmetric synthesis of novel bioactive molecules, where its defined stereochemistry can be crucial for biological efficacy and safety. researchgate.netresearchgate.net
Advanced Spectroscopic Methodologies for In Situ Analysis
The optimization and control of complex chemical syntheses, particularly in continuous flow systems, benefit greatly from Process Analytical Technology (PAT). PAT involves the use of in-situ spectroscopic techniques to monitor reaction progress in real-time, providing a deeper understanding of reaction kinetics and mechanisms. youtube.com
For the synthesis of this compound, techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy could be employed. These methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands. youtube.com This real-time data is invaluable for ensuring reaction completion, identifying the formation of byproducts, and optimizing reaction conditions to maximize yield and enantioselectivity. The ability to "watch" the reaction as it happens enables more precise control and facilitates a more efficient development process from the laboratory to industrial scale. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate to achieve high enantiomeric purity?
- Methodological Answer: Synthesis typically involves esterification or transesterification under controlled conditions. Key parameters include:
- Temperature: 60–80°C to minimize racemization.
- Catalysts: Chiral catalysts (e.g., lipases or organocatalysts) to preserve stereochemistry.
- Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress and enantiomeric excess .
- Data Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents thermal degradation |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
| Reaction Time | 12–24 hrs | Ensures complete conversion |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., acetoxy and hydroxyphenyl moieties).
- Infrared Spectroscopy (IR): Detects ester carbonyl (C=O) stretching (~1740 cm⁻¹) and phenolic O-H stretching (~3300 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak® AD-H) to verify enantiopurity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Stability studies should assess:
- Temperature: Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Light Exposure: Amber vials to avoid photodegradation of the hydroxyphenyl group.
- Humidity: Desiccants (e.g., silica gel) to minimize ester hydrolysis .
Q. What is the role of the 2-hydroxyphenyl group in modulating the compound’s reactivity?
- Methodological Answer: The 2-hydroxyphenyl group enhances intramolecular hydrogen bonding with the acetoxy moiety, stabilizing the molecule. This interaction can be studied via:
- X-ray Crystallography: To visualize hydrogen-bonding networks.
- Density Functional Theory (DFT): To calculate bond lengths and stabilization energies .
Q. Which purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer:
- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane.
- Recrystallization: Ethanol/water mixtures to exploit solubility differences.
- Chiral Resolution: Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved?
- Methodological Answer:
- Orthogonal Techniques: Combine NMR, IR, and mass spectrometry to cross-validate peaks.
- X-ray Crystallography: Definitive proof of stereochemistry and molecular conformation .
- Example Workflow:
| Technique | Purpose | Example Data |
|---|---|---|
| X-ray | Confirm absolute configuration | Crystallographic R-factor < 0.05 |
| 2D NMR (COSY, NOESY) | Assign proton coupling and spatial proximity | NOE correlations between H-2 and H-3 |
Q. What structure-activity relationships (SAR) explain the bioactivity of this compound compared to analogs?
- Methodological Answer:
- Comparative Analysis: Replace substituents (e.g., 2-hydroxyphenyl vs. 4-fluorophenyl) and assay enzyme inhibition.
- Key Findings: The 2-hydroxyphenyl group enhances binding to cytochrome P450 enzymes via π-π stacking and hydrogen bonding, as shown in analogs .
Q. How do metabolic pathways affect the compound’s pharmacological profile?
- Methodological Answer:
- In Vitro Assays: Use liver microsomes to identify metabolites (e.g., hydrolysis to 3-(2-hydroxyphenyl)propanoic acid).
- LC-MS/MS: Quantify metabolites and assess half-life.
- Data Interpretation: Correlate esterase activity with metabolic stability .
Q. What computational models predict the compound’s interaction with target enzymes?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to enzymes like acetylcholinesterase.
- MD Simulations (GROMACS): Analyze binding stability over 100 ns trajectories.
- Validation: Compare predicted binding energies with experimental IC₅₀ values .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
